molecular formula C15H16INO3S B288469 2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide

2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide

Cat. No. B288469
M. Wt: 417.3 g/mol
InChI Key: LTIXDYFVAMDYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide, also known as EIMBCl, is a sulfonamide-based compound used in scientific research for its potential as a pharmacological tool. This compound is synthesized through a multi-step process and has shown promising results in various studies for its mechanism of action and physiological effects.

Mechanism of Action

2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide works by inhibiting the activity of a specific enzyme, which can have various physiological effects depending on the specific enzyme targeted. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, leading to the selective destruction of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the specific enzyme targeted. In cancer cells, this compound has been shown to induce apoptosis, leading to the selective destruction of cancer cells. In other studies, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide in lab experiments is its potential as a pharmacological tool for the treatment of certain diseases, including cancer. However, one limitation of using this compound is its potential toxicity, which must be carefully considered in lab experiments.

Future Directions

There are several future directions for the use of 2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide in scientific research. One potential direction is the development of this compound-based therapies for the treatment of cancer and other diseases. Another potential direction is the further study of the specific enzymes targeted by this compound, which could lead to the development of new drugs and therapies. Additionally, the potential toxicity of this compound could be further studied to better understand its safety and potential side effects.

Synthesis Methods

The synthesis of 2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide involves a multi-step process that begins with the reaction of 4-iodoaniline with 2-methyl-5-nitrobenzenesulfonic acid. The resulting product is then reduced to 2-methyl-5-aminobenzenesulfonic acid, which is then reacted with ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide has been used in various scientific studies for its potential as a pharmacological tool. One study found that this compound was able to inhibit the activity of a specific enzyme, making it a potential candidate for the treatment of certain diseases. Another study found that this compound was able to selectively target cancer cells, making it a potential candidate for cancer therapy.

properties

Molecular Formula

C15H16INO3S

Molecular Weight

417.3 g/mol

IUPAC Name

2-ethoxy-N-(4-iodophenyl)-5-methylbenzenesulfonamide

InChI

InChI=1S/C15H16INO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3

InChI Key

LTIXDYFVAMDYBB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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